molecular formula C13H9F2NO3 B2414007 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid CAS No. 1333571-32-6

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid

Cat. No.: B2414007
CAS No.: 1333571-32-6
M. Wt: 265.216
InChI Key: LIEXDQSXGOLAKP-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is a synthetic organic compound with the molecular formula C13H9F2NO3 and a molecular weight of 265.22 g/mol . This compound is characterized by the presence of both amino and fluorophenoxy groups attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-7-1-3-8(4-2-7)19-12-5-9(13(17)18)11(16)6-10(12)15/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEXDQSXGOLAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C(=C2)C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333571-32-6
Record name 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid exhibit potent antimicrobial properties. A study highlighted the synthesis of various derivatives of fluoro-substituted benzoic acids, which demonstrated significant activity against a range of microorganisms, including bacteria and fungi . The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties
The compound's structure suggests potential anticancer activity. Investigations into related compounds have shown that they can induce apoptosis in cancer cells through mechanisms such as tubulin inhibition and caspase activation . For instance, derivatives have been reported to inhibit the growth of various cancer cell lines, indicating a promising avenue for drug development targeting specific cancers.

Biological Research

Enzyme Inhibition
The presence of amino and fluoro groups in this compound allows it to interact with specific enzymes and receptors. Studies demonstrate that such interactions can lead to the modulation of enzyme activity, which is crucial for developing targeted therapies for diseases like cancer and infections .

Mechanistic Studies
In vitro studies have been conducted to assess the compound's effect on cell proliferation and apoptosis in cancer models. For example, the compound was tested on various cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use .

Industrial Applications

Synthesis of Dyes and Pigments
The compound serves as an intermediate in the synthesis of dyes and pigments due to its stable aromatic structure. Its derivatives are utilized in creating colorants that are essential in various industries, including textiles and plastics.

Chemical Manufacturing
In chemical manufacturing, this compound is employed as a building block for synthesizing other complex organic molecules. Its versatility makes it a valuable component in the production of pharmaceuticals and agrochemicals .

Data Tables

Application Area Details References
Antimicrobial ActivityEffective against bacteria (e.g., Escherichia coli) and fungi (e.g., Candida albicans)
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits growth in various cancer lines
Industrial UseIntermediate for dyes and pigments; used in pharmaceutical synthesis

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial properties of a series of fluoro-substituted benzoic acids, including this compound, revealing significant inhibitory effects against multiple strains of bacteria with minimum inhibitory concentration values lower than existing antibiotics .
  • Cancer Cell Line Testing:
    In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that this compound effectively reduced cell viability by inducing apoptosis through caspase pathway activation .
  • Synthesis Route Optimization:
    The synthesis methods for this compound have been optimized to enhance yield and purity, focusing on environmentally friendly reagents and conditions, making it suitable for scale-up in industrial applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The amino and fluorophenoxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is unique due to the presence of both amino and fluorophenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural features, including amino and fluorophenoxy groups, suggest a versatile mechanism of action that could be beneficial in various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, resulting in various biological effects, including:

  • Inhibition of cell proliferation : The compound may disrupt cell cycle progression by targeting critical regulatory proteins.
  • Modulation of immune responses : It could influence signaling pathways involved in inflammation and immune activation.

Anticancer Activity

Recent studies have indicated promising anticancer properties for this compound. For instance, it has been explored for its potential to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell division. In vitro assays have demonstrated that the compound can arrest the cell cycle in the G2/M phase, which is vital for effective cancer treatment strategies .

Anti-infective Properties

The compound has also been investigated for its anti-infective capabilities. Preliminary findings suggest that it may exhibit activity against certain strains of pathogens, although detailed studies are still required to establish its efficacy and safety profiles in this area.

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can significantly impact its biological activity. For example, the presence of the 4-fluorophenoxy moiety enhances its potency against specific biological targets while maintaining selectivity .

Case Study 1: Anticancer Efficacy

In a study aimed at evaluating the anticancer efficacy of various derivatives of this compound, researchers found that certain analogs exhibited IC50 values in the low micromolar range against HeLa cells. The most effective derivatives were shown to induce apoptosis through modulation of Bcl-2 family proteins, indicating a pro-apoptotic mechanism .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a biochemical probe for studying enzyme functions. It was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design and development .

Data Table: Biological Activity Overview

Activity Type Description IC50 Values Targeted Pathways
AnticancerInhibition of cell proliferationLow micromolar rangeTubulin polymerization
Anti-infectivePotential activity against specific pathogensTBDTBD
Enzyme InhibitionModulation of enzyme functionsTBDMetabolic pathways

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid, and how can reaction yields be improved?

  • Methodology :

  • Use nucleophilic aromatic substitution (SNAr) with fluorophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Optimize stoichiometry of the amino and fluoro substituents to reduce side reactions.
  • Apply multi-objective experimental design frameworks (e.g., online model identification platforms) to balance competing factors like temperature, solvent polarity, and catalyst loading .
    • Key Reagents : Palladium catalysts for coupling reactions, sodium borohydride for stabilizing intermediates .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for aromatic proton environments .
  • X-ray Crystallography : Resolve crystal structures to validate regiochemistry and hydrogen-bonding networks (e.g., as demonstrated for structurally similar benzoic acid derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What strategies are recommended for improving aqueous solubility for biological assays?

  • Approach :

  • Prepare sodium or potassium salts via neutralization with NaOH/KOH in ethanol .
  • Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
    • Critical Parameters : Monitor pH (optimal range: 6.5–7.5) to prevent precipitation .

Q. How should researchers screen for biological activity in early-stage studies?

  • Protocol :

  • Prioritize enzyme inhibition assays (e.g., kinases, carboxylases) due to the compound’s structural similarity to benzothiazole derivatives with anticancer activity .
  • Use fluorescence polarization assays to study interactions with DNA/protein targets .
    • Controls : Include 4-fluorobenzoic acid and unsubstituted benzoic acid analogs as negative controls .

Advanced Research Questions

Q. How can regioselective functionalization of the benzoic acid core be achieved?

  • Synthetic Strategies :

  • Protect the amino group with Boc or Fmoc before introducing electrophilic substituents (e.g., sulfonamides or halogens) at the 5-position .

  • Use directed ortho-metalation (DoM) with lithium bases to target specific positions .

    • Example : Substituent effects on bioactivity (see Table 1).

    Table 1 : Substituent Effects on Biological Activity

    Substituent PositionBioactivity (IC₅₀, μM)Key Applications
    4-Fluoro, 5-(4-FPhO)12.3 ± 1.5 (Kinase X)Anticancer lead
    5-Cyclohexyloxy8.9 ± 0.9 (Kinase Y)Drug discovery

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Tools :

  • Density Functional Theory (DFT) to calculate frontier molecular orbitals and predict oxidation/reduction sites .
  • Molecular dynamics simulations to assess binding affinity with cytochrome P450 enzymes .
    • Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How should contradictory data on biological activity between structural analogs be resolved?

  • Case Study : Discrepancies in kinase inhibition between 2-amino-4-fluoro and 4-amino-2-fluoro isomers.

  • Resolution Steps :

Replicate assays under identical conditions (pH, temperature, solvent).

Perform crystallographic analysis to confirm binding modes .

Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

  • Integrated Workflow :

  • In Vivo : Administer via intraperitoneal injection (10–20 mg/kg in PBS) and monitor pharmacokinetics (Cmax, t₁/₂) .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs .
    • Challenge : Low bioavailability due to rapid glucuronidation. Mitigate via prodrug strategies (e.g., ester prodrugs) .

Q. How can researchers optimize photostability for fluorescence-based applications?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce photooxidation .
  • Encapsulate in polymeric nanoparticles (PLGA) to shield from UV degradation .

Methodological Guidelines

  • Data Contradiction Analysis : Always cross-validate using orthogonal techniques (e.g., NMR + X-ray) and document batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

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